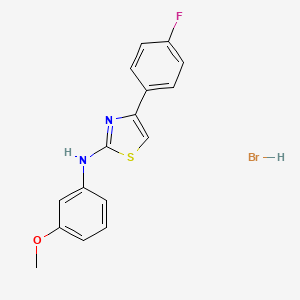![molecular formula C25H19BrN2O2 B5188767 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5188767.png)
4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile, also known as BODIPY-Br, is a fluorescent dye that is widely used in scientific research. It is a member of the BODIPY (boron-dipyrromethene) family, which is known for its high fluorescence quantum yield, photostability, and tunable absorption and emission spectra. BODIPY-Br is particularly useful in biological studies due to its ability to selectively label proteins and other biomolecules.
Mechanism of Action
The mechanism of action of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is based on its ability to selectively label biomolecules. 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile contains a cyanovinyl group that reacts with thiol groups in proteins to form a covalent bond. This reaction is specific to cysteine residues in proteins, which makes 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile a useful tool for studying protein structure and function.
Biochemical and Physiological Effects:
4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or tissues. However, it is important to note that the concentration of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile used in experiments can affect the results. High concentrations of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile can interfere with protein function and alter cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is its ability to selectively label proteins and other biomolecules. This makes it a useful tool for studying protein structure and function. In addition, 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is highly fluorescent, which makes it easy to detect and quantify in cells and tissues.
However, there are some limitations to using 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile in lab experiments. One limitation is that the labeling reaction requires the presence of cysteine residues in proteins, which limits its applicability to certain proteins. In addition, the labeling reaction is irreversible, which means that the labeled protein cannot be used for subsequent experiments.
Future Directions
There are many potential future directions for the use of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile in scientific research. One area of research is the development of new BODIPY derivatives that can selectively label other types of biomolecules, such as lipids and carbohydrates. Another area of research is the development of new imaging techniques that can be used to visualize BODIPY-labeled biomolecules in living cells and tissues. Finally, 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile could be used in drug discovery and development to identify compounds that interact with specific proteins or other biomolecules.
Synthesis Methods
The synthesis of 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile involves a series of chemical reactions that start with the condensation of 3-bromo-4-hydroxybenzaldehyde and 4-ethoxyphenol to form 4-(4-ethoxy-3-hydroxyphenyl)-3-bromo-1,2-dihydroxybenzene. This intermediate is then converted to 4-(4-ethoxy-3-bromo-5-hydroxyphenyl)-1,2-dihydroxybenzene through a bromination reaction. The final step involves the reaction of 4-(4-ethoxy-3-bromo-5-hydroxyphenyl)-1,2-dihydroxybenzene with 2-cyano-3-(4-(phenylethynyl)phenyl)acrylic acid to yield 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile.
Scientific Research Applications
4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is widely used in scientific research, particularly in the fields of biochemistry, cell biology, and biophysics. It is used as a fluorescent probe to label proteins, lipids, and other biomolecules in cells and tissues. 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is also used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. In addition, 4-{2-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-1-cyanovinyl}benzonitrile is used in fluorescence resonance energy transfer (FRET) experiments to study the conformational changes of proteins and other biomolecules.
properties
IUPAC Name |
4-[(E)-2-(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)-1-cyanoethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN2O2/c1-2-29-24-14-20(12-22(16-28)21-10-8-18(15-27)9-11-21)13-23(26)25(24)30-17-19-6-4-3-5-7-19/h3-14H,2,17H2,1H3/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIDEHMHOKWXKI-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)


![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5188738.png)

![2-{[6-(2,4-dichlorophenoxy)hexyl]amino}ethanol](/img/structure/B5188758.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5188762.png)
![1-(4-fluorophenyl)-3-(3-nitrophenyl)benzo[f]quinoline](/img/structure/B5188787.png)
![5,5'-[oxybis(4,1-phenyleneimino)]bis(5-oxopentanoic acid)](/img/structure/B5188795.png)
![2-(4-fluorophenyl)-3-[3-(4-methyl-1-piperazinyl)propyl]-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B5188800.png)
